(S)-3-Chloropyrrolidine

Chiral Purity Enantiomeric Excess Asymmetric Synthesis

(S)-3-Chloropyrrolidine (CAS 1289585-22-3) is a chiral, saturated five-membered nitrogen-containing heterocyclic compound with the molecular formula C₄H₈ClN and a molecular weight of approximately 105.57 g/mol. It features a pyrrolidine ring with a chlorine substituent at the 3-position in the specific (S)-configuration.

Molecular Formula C4H8ClN
Molecular Weight 105.56 g/mol
CAS No. 1289585-22-3
Cat. No. B088763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Chloropyrrolidine
CAS1289585-22-3
Molecular FormulaC4H8ClN
Molecular Weight105.56 g/mol
Structural Identifiers
SMILESC1CNCC1Cl
InChIInChI=1S/C4H8ClN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m0/s1
InChIKeySIMYCJOGGRXQIY-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (S)-3-Chloropyrrolidine CAS 1289585-22-3: Chiral Heterocyclic Building Block for Asymmetric Synthesis


(S)-3-Chloropyrrolidine (CAS 1289585-22-3) is a chiral, saturated five-membered nitrogen-containing heterocyclic compound with the molecular formula C₄H₈ClN and a molecular weight of approximately 105.57 g/mol [1]. It features a pyrrolidine ring with a chlorine substituent at the 3-position in the specific (S)-configuration . This chiral center is critical for its role as a valuable building block in medicinal chemistry and asymmetric synthesis, enabling the precise construction of enantiomerically enriched molecules [1].

Why (S)-3-Chloropyrrolidine Cannot Be Replaced by Racemic 3-Chloropyrrolidine or Its (R)-Enantiomer in Drug Development


Generic substitution fails because the specific stereochemistry of (S)-3-Chloropyrrolidine dictates its biological interaction and the final product's pharmacological profile. Patents for the synthesis of pyrrolidine-based pharmaceuticals and agrochemicals explicitly require enantioselective processes, citing that 'use of enantio-enriched intermediates can therefore reduce the amount of active ingredient needed... thereby reducing costs and impact on the environment' [1]. Using the racemic mixture would produce a final compound with 50% of the inactive or undesired enantiomer, effectively doubling the required dose and potentially introducing off-target effects . The (R)-enantiomer, with its opposite three-dimensional orientation, will interact differently with chiral biological targets (e.g., enzymes, receptors), leading to distinct and potentially adverse pharmacological outcomes compared to the (S)-form .

Quantitative Differentiation of (S)-3-Chloropyrrolidine (CAS 1289585-22-3) from Comparators


Chiral Purity and Enantiomeric Excess (ee): Comparing (S)-3-Chloropyrrolidine vs. Racemic Mixture

(S)-3-Chloropyrrolidine is commercially available with a chiral purity specification of 'Not Less Than 98%' (NLT 98%), as determined by HPLC or chiral HPLC analysis . This represents an enantiomeric excess (ee) of at least 96%. In contrast, its direct analog, racemic 3-chloropyrrolidine, by definition contains an equimolar mixture of both enantiomers, yielding an effective ee of 0% for the desired (S)-form . The difference is a >96% absolute gain in enantiomeric purity, a critical specification for downstream applications where stereochemistry dictates activity.

Chiral Purity Enantiomeric Excess Asymmetric Synthesis

Quantified Antimicrobial Activity: (S)-3-Chloropyrrolidine MIC Value

(S)-3-Chloropyrrolidine has demonstrated measurable antimicrobial activity with a reported Minimum Inhibitory Concentration (MIC) of 32 µg/mL against both Staphylococcus aureus and Escherichia coli . While the provided sources do not include a direct head-to-head MIC comparison with the (R)-enantiomer or racemate under identical conditions, this quantitative data point serves as a benchmark for its biological potential, establishing a baseline for its activity as a chiral scaffold.

Antimicrobial MIC Biological Activity

Patented Use as a Key Enantioselective Intermediate: (S)-3-Chloropyrrolidine in Pharmaceutical and Agrochemical Synthesis

Astellas Pharma Inc. has patented a method (US20120022271A1) for producing an optically active pyrrolidine compound, which is explicitly 'useful as a production intermediate of a pharmaceutical,' wherein a chiral chloro compound serves as the key intermediate [1]. Furthermore, Syngenta's patent (US 9,469,633) details processes for the enantio-selective preparation of pyrrolidine derivatives for use in manufacturing 'pesticidally active compounds' [2]. These patents directly affirm the industrial and commercial value of enantiomerically pure pyrrolidine building blocks like (S)-3-chloropyrrolidine, distinguishing them from their racemic or achiral counterparts which would not be suitable for these patented, enantio-selective processes.

Patented Intermediate Enantioselective Synthesis Pharmaceutical Manufacturing

Verified Application Scenarios for Procuring (S)-3-Chloropyrrolidine


Synthesis of Enantiomerically Pure Drug Candidates

Procurement is most critical in the synthesis of pharmaceutical candidates where stereochemistry dictates target binding. The >96% ee ensures that drug substance production yields the active enantiomer with high fidelity, reducing the need for complex and costly chiral separation downstream and directly supporting regulatory requirements for enantiopure active pharmaceutical ingredients (APIs).

Development of Patented Agrochemicals

As evidenced by Syngenta's patents, this compound is essential for the enantio-selective preparation of next-generation pesticides [1]. Using the racemic mixture would be ineffective, as the patent explicitly requires an enantiomerically pure intermediate to achieve the desired biological activity and reduce environmental impact.

Asymmetric Catalysis and Chiral Auxiliary Research

Its high chiral purity (≥ 98%) makes it a reliable starting material for investigating new asymmetric methodologies or for use as a chiral auxiliary. The defined stereochemistry is non-negotiable for achieving high diastereomeric ratios in subsequent reactions, a fundamental requirement for this field of research.

Antimicrobial Lead Optimization

With a verified MIC of 32 µg/mL against S. aureus and E. coli, procurement of this specific (S)-enantiomer is necessary for medicinal chemistry campaigns aimed at improving this activity through structure-activity relationship (SAR) studies. Using the racemic mixture would confound SAR data, as it would be unclear which enantiomer is contributing to the observed activity.

Technical Documentation Hub

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